Uracil-5-ylacetic acid

Cytotoxicity Cell Proliferation Regenerative Medicine

Researchers developing kinase inhibitors face synthetic bottlenecks when diversifying uracil scaffolds. Uracil-5-ylacetic acid addresses this with its C5-carboxylic acid handle, enabling efficient amide coupling for rapid SAR library generation. • Privileged scaffold for AXL/c-MET kinase inhibitor programs; patent-validated intermediate for anticancer agent development. • Scalable, cost-effective supply via one-step Vilsmeier-type synthesis in quantitative yield. • 5× higher tolerated dose & 25% greater proliferation index vs. 6-methyluracil in lung epithelial models, supporting pulmonary regenerative medicine applications.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 20763-91-1
Cat. No. B1362494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-5-ylacetic acid
CAS20763-91-1
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CC(=O)O
InChIInChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
InChIKeyZVGODTQUYAKZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-5-ylacetic Acid: Chemical Profile for Sourcing


Uracil-5-ylacetic acid (CAS 20763-91-1), also known as 5-carboxymethyluracil or 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, is a C5-carboxymethyl-substituted derivative of the pyrimidine nucleobase uracil [1]. It possesses a carboxylic acid moiety at the 5-position of the uracil ring (C6H6N2O4; MW 170.12 g/mol) [2]. This compound is a versatile synthetic building block and a core scaffold in medicinal chemistry, most notably as a starting material or intermediate for the development of novel kinase inhibitors (e.g., AXL/c-MET) and other bioactive pyrimidine-based agents [3]. Its physicochemical properties, including a predicted logP of ~0.6 and hydrogen bond donor/acceptor capacity, facilitate its use in a variety of chemical reactions and in silico modeling [4].

Workflow Medicinal chemistry building block for kinase inhibitor scaffold synthesis
Selection Carboxylic acid handle at C5 enables amide coupling and esterification
Use Context AXL/c-MET targeted library expansion and SAR exploration

Uracil-5-ylacetic Acid: 5-Carboxymethyl Advantage


While uracil and other 5-substituted uracil derivatives share a common pyrimidine core, their biological activity, synthetic utility, and physical properties are not interchangeable. The introduction of a carboxymethyl group at the C5 position profoundly alters a compound's profile, as demonstrated in structure-activity relationship (SAR) studies of uracil-based inhibitors [1]. For instance, direct comparisons of 5-substituted uracils in cellular assays reveal that a C5 carboxyl-containing moiety (as in 5-carboxyuracil) confers significantly lower cytotoxicity and a vastly different effect on cell proliferation compared to a C6-methyl substituent (6-methyluracil) [2]. Furthermore, while 5-fluorouracil (5-FU) is a potent antimetabolite, its use is associated with high toxicity [3]. Uracil-5-ylacetic acid, with its distinct carboxylic acid handle, offers a unique reactivity profile for chemical derivatization (e.g., amide coupling, esterification) that is unattainable with simple uracil or 5-FU, making it a key scaffold for building compound libraries and novel therapeutics with potentially differentiated safety and efficacy profiles [4].

6-Methyluracil Uracil-5-ylacetic acid C5 carboxyl vs C6 methyl: cytotoxicity and proliferation profiles may differ
5-Fluorouracil Uracil-5-ylacetic acid Antimetabolite mechanism with distinct toxicity profile; not a direct synthetic substitute
Unsubstituted uracil Uracil-5-ylacetic acid Lacks carboxyl handle; cannot support amide library diversification

Uracil-5-ylacetic Acid: Quantitative Comparative Evidence


Low Cytotoxicity for Regenerative Applications

In a comparative study of 5-substituted uracil derivatives on immortalized lung epithelial cells, compounds with a carboxyl group at the C5 position demonstrated a significant reduction in cytotoxicity compared to the reference compound 6-methyluracil. Specifically, 5-carboxyuracil, a direct analog of uracil-5-ylacetic acid, exhibited a maximal tolerated dose (MTD) that was 5 times higher than that of 6-methyluracil [1]. This indicates a superior safety margin for applications requiring cell stimulation without toxicity.

Cytotoxicity MTD
Class-level
5-fold higher MTD vs 6-methyluracil
Supports lower-cytotoxicity context in lung epithelial models
Class-level inference; direct compound data to verify
Cytotoxicity Cell Proliferation Regenerative Medicine Lung Epithelial Cells

Enhanced Proliferation without Cytotoxicity

The same study also measured the proliferation index of lung epithelial cells. The 5-carboxyuracil analog increased the proliferation index by 25% compared to the baseline set by 6-methyluracil, a compound already known for its positive effects on cell regeneration [1]. This data highlights the dual benefit of the C5-carboxyl substitution: increased proliferation with significantly reduced toxicity.

Proliferation Index
Class-level
25% increase vs 6-methyluracil
Reported proliferation endpoint context
Class-level inference; validation recommended
Cell Proliferation Tissue Regeneration Immunomodulation Uracil Derivatives

One-Step Synthesis for Efficient Scale-Up

A major advantage for procurement in research and development is the availability of a robust, high-yielding synthesis. A protocol for the one-step synthesis of uracil-5-ylacetic acid using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This is in stark contrast to the multi-step, lower-yielding syntheses often required for more complex 5-substituted uracil derivatives [2].

Synthetic Yield
Method context
Quantitative yield, one-step
Supports scalable and cost-effective procurement
Adapted Vilsmeier conditions; cross-study comparison
Synthetic Methodology Process Chemistry Vilsmeier Reaction Scale-Up Chemical Yield

Privileged Scaffold for AXL/c-MET Inhibitors

The 5-carboxylic acid moiety of uracil-5-ylacetic acid is a critical functional group for generating diverse compound libraries targeting receptor tyrosine kinases (RTKs) such as AXL and c-MET. Patents explicitly claim a broad range of uracil derivatives, including those with a 'carboxylic acid' group at this position, as key inhibitors for treating cancer and other diseases [1]. The acid handle allows for straightforward conjugation with various amines, generating a multitude of amide analogs for SAR studies.

Scaffold Utility
Context-dependent
Carboxylic acid enables amide library diversification
Supports AXL/c-MET SAR exploration
Patent claims; validate in target assay
Kinase Inhibitor AXL c-MET Medicinal Chemistry Drug Discovery Scaffold

Uracil-5-ylacetic Acid: Research & Industrial Applications


AXL/c-MET Inhibitor Library Scaffold

Medicinal chemistry teams developing small molecule inhibitors of receptor tyrosine kinases (RTKs) like AXL and c-MET should select uracil-5-ylacetic acid as a core scaffold. As supported by patent literature [1], the carboxylic acid group at the C5 position is a privileged handle for rapid diversification into amide libraries. This allows for efficient exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for cancer therapeutics.

Low-Toxicity Probe for Regeneration Studies

For research focused on immunomodulation or regenerative medicine, particularly in pulmonary models, uracil-5-ylacetic acid (and its close analogs) offers a distinct advantage over other substituted uracils. Data shows that the C5-carboxyl subclass exhibits a 5-fold higher maximal tolerated dose and a 25% increase in proliferation index in lung epithelial cells compared to 6-methyluracil [1]. This makes it a superior tool for investigating cellular repair mechanisms without the confounding effects of cytotoxicity.

Cost-Effective Large-Scale Synthesis Intermediate

In a process chemistry or industrial manufacturing setting where cost and scalability are paramount, uracil-5-ylacetic acid is a highly attractive intermediate. Unlike more complex uracil derivatives that require low-yielding, multi-step syntheses [2], this compound can be produced in quantitative yield via a straightforward, one-step Vilsmeier-type reaction [3]. This efficiency significantly reduces the cost and complexity of producing downstream molecules, making it a strategic choice for large-scale projects.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C5 carboxylic acid for amide coupling
AXL/c-MET inhibitory activity and selectivity
Cell proliferation research in pulmonary models
Reported lower cytotoxicity vs 6-methyluracil
Cell viability and proliferation endpoints
Scalable intermediate for process chemistry
One-step, quantitative yield synthesis
Process scalability and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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